C10 Achieves Identical Water Contact Angle to C12–C22 Chains, Demonstrating Hydrophobic Saturation at Lower Methylene-Unit Expenditure
In a direct comparative study of nine H(CH₂)ₙMe₂Si– surfaces (n = 1, 2, 3, 4, 8, 10, 12, 18, 22) prepared via vapor-phase reaction of alkyldimethylchlorosilanes with silicon wafers, water advancing and receding contact angles plateaued at θA/θR ≈ 105°/≈ 94° for all chains with n ≥ 8 [1]. The C10 chain (n = 10, the target compound) thus reaches the maximum achievable hydrophobicity for this surface architecture while consuming fewer methylene units than C12, C18, or C22. This saturation behavior indicates that water does not penetrate the monolayer and that the surface projects disordered methyl groups toward the probe fluid, regardless of chain length beyond the C8 threshold. The practical implication is that a user selecting the C10 compound obtains the same hydrophobic surface quality as longer-chain analogs but with a shorter, potentially more cost-efficient alkylsilane precursor [1].
| Evidence Dimension | Static water contact angle (advancing θA / receding θR) |
|---|---|
| Target Compound Data | θA/θR ≈ 105°/94° (C10, n = 10; alkyldimethylchlorosilane vapor-deposited on silicon) |
| Comparator Or Baseline | C8: ≈105°/94°; C12: ≈105°/94°; C18: ≈105°/94°; C22: ≈105°/94° |
| Quantified Difference | 0° (no significant difference among n ≥ 8; hydrophobicity saturates at C8 and is maintained through C22) |
| Conditions | Vapor-phase deposition (60–70 °C) of monofunctional alkyldimethylchlorosilanes onto silicon wafers; sessile-drop water contact angle goniometry |
Why This Matters
Procurement of C10 delivers hydrophobic surface performance indistinguishable from C12 or C18 at a potentially lower precursor cost per mole, since fewer methylene units are incorporated into each silane molecule without sacrificing wettability.
- [1] Fadeev, A. Y.; McCarthy, T. J. Trialkylsilane Monolayers Covalently Attached to Silicon Surfaces: Wettability Studies Indicating that Molecular Topography Contributes to Contact Angle Hysteresis. Langmuir 1999, 15 (11), 3759–3766. View Source
